molecular formula C15H24BNO3 B13407677 3-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

3-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B13407677
M. Wt: 277.17 g/mol
InChI Key: QWVVEQPBOSQWSL-UHFFFAOYSA-N
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Description

3-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organic compound that features a pyridine ring substituted with a butoxy group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the reaction of a pyridine derivative with a boronic ester. One common method involves the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of reactions including nucleophilic substitution and amidation . The reaction conditions often include the use of solvents such as ethyl acetate and catalysts like palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, piperidines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine depends on its specific application. In organic synthesis, the boronic ester moiety facilitates cross-coupling reactions by forming transient complexes with palladium catalysts. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the presence of both a butoxy group and a dioxaborolane moiety on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical transformations, making it a valuable compound in synthetic chemistry and material science.

Properties

Molecular Formula

C15H24BNO3

Molecular Weight

277.17 g/mol

IUPAC Name

3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H24BNO3/c1-6-7-8-18-13-9-12(10-17-11-13)16-19-14(2,3)15(4,5)20-16/h9-11H,6-8H2,1-5H3

InChI Key

QWVVEQPBOSQWSL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCCC

Origin of Product

United States

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